Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate
Description
Historical Development and Significance of Triazine Scaffolds
The 1,2,4-triazine scaffold emerged as a critical heterocyclic system in medicinal chemistry during the mid-20th century, with early applications in agrochemicals and dyes. Its transition to pharmaceutical research accelerated in the 1990s, driven by its structural versatility and capacity to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors. A landmark study in 2012 demonstrated the utility of 1,2,4-triazine derivatives as adenosine A2A receptor antagonists, showcasing their potential in treating Parkinson’s disease through structure-based drug design. The scaffold’s electron-deficient aromatic ring facilitates diverse substitutions, allowing researchers to fine-tune pharmacokinetic properties while maintaining ligand efficiency.
Classification and Nomenclature of 1,2,4-Triazine-Based Compounds
1,2,4-Triazine derivatives are systematically classified based on substitution patterns at the 3-, 5-, and 6-positions of the heterocyclic core. The compound ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate exemplifies a complex derivative with multiple functional groups:
- Core structure : 1,2,4-Triazin-3-amine with a 5-oxo-4,5-dihydro moiety (4-amino-5-oxo-4,5-dihydro-1,2,4-triazine).
- Substituents :
- A thioacetamide bridge (-S-CH2-C(=O)-NH-) at position 3.
- An ethyl benzoate group linked via the acetamido nitrogen.
This nomenclature follows IUPAC guidelines, prioritizing the triazine numbering system and functional group hierarchy.
Research Importance in Heterocyclic Chemistry
1,2,4-Triazines occupy a unique niche in heterocyclic chemistry due to their:
- Electrophilic reactivity : The electron-deficient ring undergoes nucleophilic substitution at positions 3, 5, and 6, enabling the synthesis of diverse analogs.
- Bioisosteric potential : The triazine core serves as a purine analog, allowing interactions with enzymes like kinases and GTPases. For example, 1,2,4-triazine derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs) and the mTOR pathway.
- Thermodynamic stability : The aromatic system resists metabolic degradation, enhancing drug-likeness in lead compounds.
Recent advances in X-ray crystallography, such as the resolved structures of triazine-bound GPCRs (PDB: 3UZA, 3UZC), have further illuminated structure-activity relationships.
Current Literature Review on Triazine Acetamidobenzoate Derivatives
This compound belongs to a subclass of triazine derivatives combining thioether and benzoate functionalities. Key research findings include:
- Anticancer activity : Analogous 1,2,4-triazine sulfonamides exhibit multi-targeted effects in colorectal cancer cells, inducing apoptosis via caspase-3/7 activation and modulating oncogenic pathways like mTOR and Wnt/β-catenin.
- Structural optimization : Substitutions at the triazine core’s 3-position (e.g., chloro, methyl, or trifluoromethyl groups) enhance binding affinity and selectivity. For instance, compound 4k from Congreve et al. (2012) demonstrated a pKi of 8.46 at the adenosine A2A receptor.
- Synthetic accessibility : The thioacetamide bridge in these derivatives improves solubility and metabolic stability, as evidenced by rat liver microsome half-lives exceeding 80 minutes in optimized compounds.
Recent patents and reviews highlight growing interest in this subclass, particularly for neurodegenerative and oncological applications.
Tables
Table 1 : Representative 1,2,4-Triazine Derivatives and Their Pharmacological Profiles
Properties
IUPAC Name |
ethyl 2-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-2-23-13(22)9-5-3-4-6-10(9)17-11(20)8-24-14-18-16-7-12(21)19(14)15/h3-7H,2,8,15H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRFEOZUDKKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thioacetamido Group Introduction: The thioacetamido group is introduced via nucleophilic substitution reactions, often using thiourea or similar reagents.
Esterification: The final step involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamido group.
Reduction: Reduction reactions can target the triazine ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic ring and the triazine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The exact mechanism of action of Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and thioacetamido group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Triazinone-Based Derivatives
BG14546 (Ethyl 4-{2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate)
- Structural Differences: The triazinone ring in BG14546 bears a 6-methyl substituent instead of the 4-amino group in the target compound . Both compounds share the ethyl benzoate ester and thioether-linked acetamido moiety.
- Functional Implications: The 4-amino group in the target compound likely enhances hydrogen-bonding interactions, improving solubility and target binding affinity.
Methyl 4-(2-((4-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate
Thiazolidinone and Thiazine Derivatives
Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates
- Structural Differences: Replaces the triazinone ring with a thiazolidinone core . Contains a methoxy-oxoethylidene substituent instead of the triazinone’s amino group.
- Functional Implications: Thiazolidinones are associated with diverse bioactivities (e.g., antimicrobial, anti-inflammatory), but the triazinone’s nitrogen-rich structure may offer superior electronic properties for binding to targets requiring multiple H-bond acceptors .
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Structural Differences: Features a 1,4-benzothiazine core instead of the triazinone .
- Functional Implications: The benzothiazine system’s larger aromatic system may enhance π-π stacking interactions but reduce conformational flexibility compared to the triazinone .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Triazinone vs. Thiazolidinone: The triazinone core’s electron-deficient nature may enhance interactions with biological targets compared to thiazolidinones, which are more electron-rich .
- Substituent Effects: The 4-amino group in the target compound is critical for solubility and binding, whereas the 6-methyl group in BG14546 prioritizes lipophilicity . Ethyl esters generally exhibit better metabolic stability than methyl esters, making the target compound more pharmacokinetically favorable than its methyl analog .
- Heterocycle Choice: The triazinone’s compact structure and multiple H-bond acceptors may offer advantages in drug design over bulkier systems like benzothiazines .
Biological Activity
Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N5O3S |
| Molar Mass | 305.36 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and methanol |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities due to the presence of the triazine ring, which is known for its efficacy against various bacterial strains. In vitro studies have shown that derivatives of triazine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Potential
The triazine moiety has also been associated with anticancer properties. Compounds featuring this structure have been shown to induce apoptosis in cancer cell lines. Preliminary studies suggest that this compound may exert cytotoxic effects against specific cancer types through mechanisms involving cell cycle arrest and apoptosis induction.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key factors include:
- Substitution Patterns : Variations in the substitution on the aromatic ring can enhance or diminish biological activity.
- Functional Groups : The presence of amino and thio groups plays a crucial role in the compound's interaction with biological targets.
- Hydrophobicity : Changes in hydrophobicity can affect the compound's bioavailability and overall efficacy.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of triazine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer potential of triazine derivatives revealed that this compound induced apoptosis in HeLa cells with an IC50 value of approximately 30 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, signifying apoptosis.
Q & A
Q. What analytical approaches confirm the absence of tautomeric forms in the triazine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
